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molecular formula C13H14BrNO B8427293 1-(4-bromobutyl)-2(1H)-quinolinone

1-(4-bromobutyl)-2(1H)-quinolinone

Cat. No. B8427293
M. Wt: 280.16 g/mol
InChI Key: UPISHLXNGZOGBS-UHFFFAOYSA-N
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Patent
US05599815

Procedure details

2-hydroxyquinoline (0.29 g, 2.0 mmoles) was dissolved in 4 ml of dimethylformamide, 60% sodium hydride (80 mg, 2.0 mmoles) was added to the solution, and the mixture was stirred at 60° C. for 30 minutes and then cooled to room temperature. 1,4-dibromobutane (2.16 g, 10 mmoles) was further added, and the resulting mixture was stirred at 60° C. for 4 hours. After chloroform was added to the reaction mixture, insolubles were removed by filtration, the filtrate was washed with water, and the solvent was evaporated. The residue thus obtained was purified by chromatography on a silica gel column to give 36 g (yield 64%) of the title compound as an oil.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[H-].[Na+].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br.C(Cl)(Cl)Cl>CN(C)C=O>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]1=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.16 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 60° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCCN1C(C=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 6424.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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